蔗糖-1,1,6,6,6',6'-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

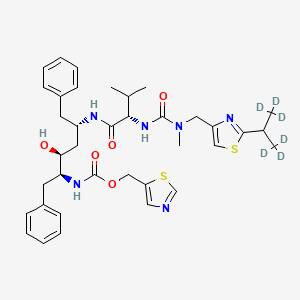

Sucrose-1,1,6,6,6',6'-d6' (also known as d-glucose-6-phosphate) is a sugar derivative that has been used in a variety of biochemical and physiological research applications. It is a monosaccharide sugar with a unique structure that is composed of six carbon atoms, twelve hydrogen atoms, and twelve oxygen atoms. This sugar derivative is a valuable tool for researchers as it has a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.

科学研究应用

食品科学与技术

在食品科学中,蔗糖的作用是多方面的,不仅影响味道,还影响食品的物理性质。Quintas、Fundo 和 Silva (2010) 综述了蔗糖,特别是在浓缩溶液或过冷状态下,如何通过其在这些溶液中的热降解和松弛行为,对糕点、乳制品和涂料的生产产生至关重要的影响 (Quintas、Fundo 和 Silva,2010)。这突出了蔗糖在开发具有所需质地和稳定性的食品产品中的重要性。

植物生物学

蔗糖在植物生长和发育中起着核心作用,作为主要的运输糖并影响基因表达。Winter 和 Huber (2000) 的研究深入探讨了高等植物中蔗糖代谢的调节,概述了涉及的途径和促进蔗糖合成和降解的酶 (Winter 和 Huber,2000)。这强调了蔗糖在植物生理学中的基本作用,以及它作为提高农业生产力目标的潜力。

环境研究

蔗糖及其衍生物对环境的影响,包括它们的稳定性以及对非目标物种的影响,一直是研究的主题。Tollefsen、Nizzetto 和 Huggett (2012) 根据三氯蔗糖的稳定性、溶解性和低生物蓄积潜力,对三氯蔗糖(一种蔗糖衍生物)进行了环境风险评估,表明其环境风险有限 (Tollefsen、Nizzetto 和 Huggett,2012)。这反映了人们对了解蔗糖及其类似物的环境足迹的更广泛兴趣。

作用机制

Target of Action

Sucrose-1,1,6,6,6’,6’-d6 is a variant of sucrose, a disaccharide composed of glucose and fructose units . The primary targets of this compound are the enzymes that metabolize sucrose, such as sucrose-6-phosphate hydrolases and sucrose phosphorylases . These enzymes play a crucial role in the breakdown and utilization of sucrose in various organisms.

Mode of Action

The interaction of Sucrose-1,1,6,6,6’,6’-d6 with its targets involves the cleavage of the glycosidic linkage between the glucose and fructose units . This cleavage is facilitated by the aforementioned enzymes, resulting in the release of glucose and fructose units that can be further metabolized by the organism .

Biochemical Pathways

The glucose and fructose units resulting from the breakdown of Sucrose-1,1,6,6,6’,6’-d6 can enter various biochemical pathways. One of the primary pathways is glycolysis, where these sugars are oxidized and broken down into pyruvate molecules . This process releases energy that can be used by the organism. Additionally, these sugars can also be converted into glycogen for storage .

Result of Action

The action of Sucrose-1,1,6,6,6’,6’-d6 results in the release of glucose and fructose units, which can be used for energy production or stored for later use

Action Environment

The action of Sucrose-1,1,6,6,6’,6’-d6 is influenced by various environmental factors. For instance, the presence of other sugars and nutrients can affect the rate at which it is metabolized . Additionally, factors such as pH and temperature can influence the activity of the enzymes that break down this compound .

未来方向

The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research , indicating its potential in scientific and medical research.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sucrose-1,1,6,6,6',6'-d6' can be achieved through the modification of sucrose by introducing deuterium atoms at specific positions. This can be done through a series of chemical reactions that involve the use of deuterated reagents and catalysts.", "Starting Materials": [ "Sucrose", "Deuterated reagents and catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of sucrose using a suitable protecting group such as acetyl or benzyl", "Step 2: Introduction of deuterium atoms at the desired positions using deuterated reagents and catalysts such as deuterated borohydride or deuterated palladium catalysts", "Step 3: Removal of the protecting groups to obtain the final product, Sucrose-1,1,6,6,6',6'-d6'" ] } | |

CAS 编号 |

955943-30-3 |

分子式 |

C₁₂H₁₆D₆O₁₁ |

分子量 |

348.33 |

同义词 |

β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

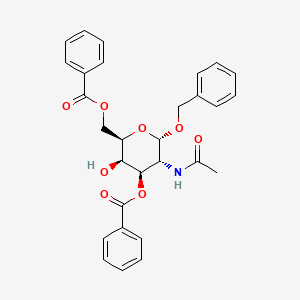

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

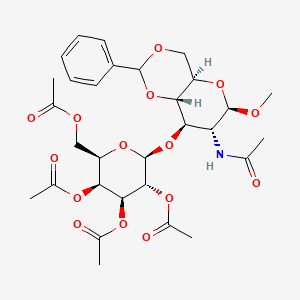

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)

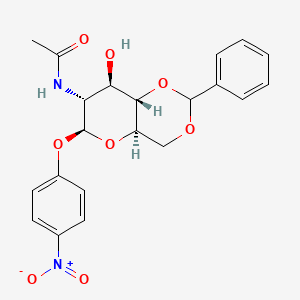

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)